molecular formula C22H25N5O5S B2932835 2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 872838-35-2

2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2932835
CAS RN: 872838-35-2
M. Wt: 471.53
InChI Key: WRPNISAZBRTHBG-UHFFFAOYSA-N
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Description

2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C22H25N5O5S and its molecular weight is 471.53. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Novel Heterocyclic Compounds : A study detailed the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, highlighting their potential as anti-inflammatory and analgesic agents. This synthesis approach might offer insights into methodologies applicable to the synthesis of complex molecules similar to the queried compound (Abu‐Hashem et al., 2020).

  • Radiosynthesis for Imaging Applications : Another study reported the radiosynthesis of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, used as selective ligands for imaging with positron emission tomography (PET). This demonstrates the compound's utility in diagnostic imaging and its potential contributions to neuroscience research (Dollé et al., 2008).

  • Anticancer Activity : A different study focused on the design, synthesis, and in vitro cytotoxic activity of certain acetamide derivatives targeting cancer cell lines. This indicates the role such complex molecules can play in cancer research and the development of new therapeutic agents (Al-Sanea et al., 2020).

Antimicrobial and Antifolate Activities

  • Antimicrobial Agents : Research on pyrimidinone and oxazinone derivatives fused with thiophene rings as antimicrobial agents provides a basis for understanding the antimicrobial potential of complex molecular structures, suggesting a pathway for developing new antibiotics (Hossan et al., 2012).

  • Antifolate Activity : Investigations into the synthesis and antifolate activity of analogues of aminopterin and folic acid highlight the potential of such compounds in inhibiting enzymes critical to cancer cell proliferation. This research area may offer insights into the therapeutic applications of complex molecules in treating cancer (Piper et al., 1988).

properties

IUPAC Name

2-[7-(2-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O5S/c1-26-19-17(21(29)27(2)22(26)30)20(33-12-16(28)23-11-13-7-6-10-32-13)25-18(24-19)14-8-4-5-9-15(14)31-3/h4-5,8-9,13H,6-7,10-12H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPNISAZBRTHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3OC)SCC(=O)NCC4CCCO4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

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